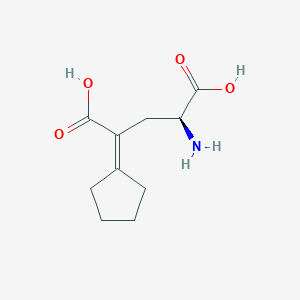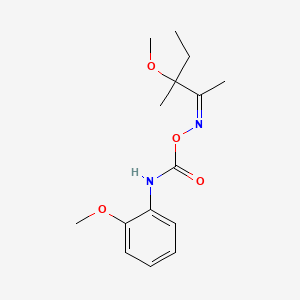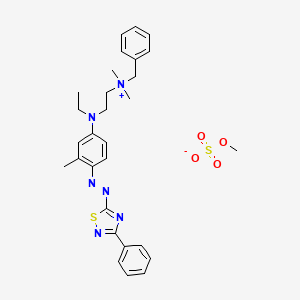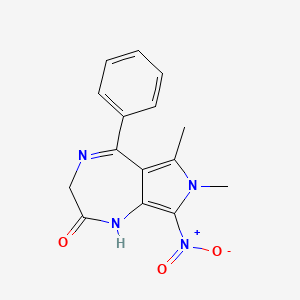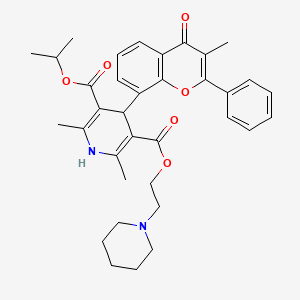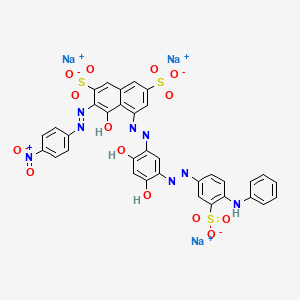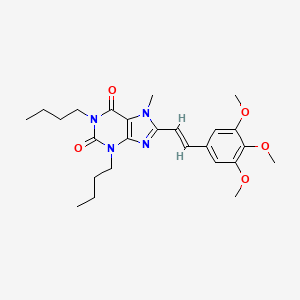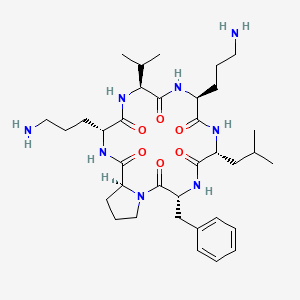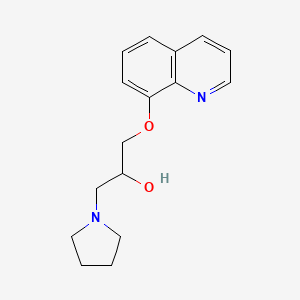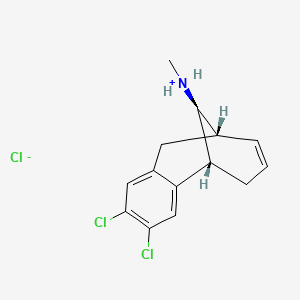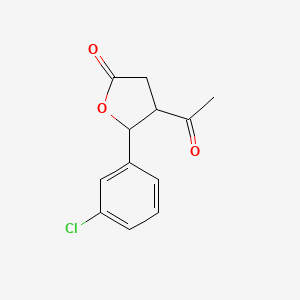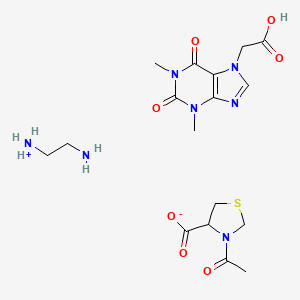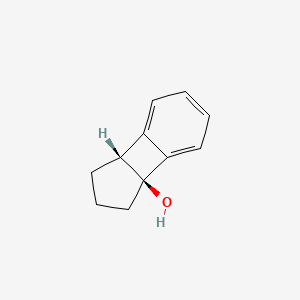
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to interact with biological systems in specific ways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol typically involves the reaction of 3-phenoxy-2-propanol with isopropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving the desired enantiomeric purity.
化学反应分析
Types of Reactions
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxypropanol derivatives.
科学研究应用
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol involves its interaction with specific molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation or bronchodilation. The pathways involved include the activation or inhibition of secondary messengers like cyclic AMP.
相似化合物的比较
Similar Compounds
Propranolol: A non-selective beta-blocker with similar structural features.
Atenolol: A selective beta1 receptor antagonist.
Metoprolol: Another selective beta1 receptor antagonist.
Uniqueness
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its racemic or other enantiomeric forms. This stereochemistry allows for selective interaction with biological targets, enhancing its efficacy and reducing potential side effects.
属性
CAS 编号 |
140630-43-9 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
(2R)-1-phenoxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t11-/m1/s1 |
InChI 键 |
ONXLHKFGTDDVLQ-LLVKDONJSA-N |
手性 SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1)O |
规范 SMILES |
CC(C)NCC(COC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


